molecular formula Eu2O B1175078 Europium Oxide CAS No. 12770-85-3

Europium Oxide

Cat. No.: B1175078
CAS No.: 12770-85-3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Europium Oxide (Eu₂O₃) is a rare earth oxide belonging to the lanthanide series. It predominantly exists in the +3 oxidation state but can also form divalent (+2) compounds, such as EuO, which is unusual among lanthanides . Eu₂O₃ is a pale-colored powder with a density of 7.42 g/cm³ and a melting point of 2,350°C . It is insoluble in water but soluble in acids, and it readily absorbs moisture and CO₂ from air .

Mechanism of Action

The mechanism by which europium oxide exerts its effects is primarily through its luminescent properties. When europium ions are excited by ultraviolet light, they emit visible light, making them useful in various lighting and display applications. The molecular targets and pathways involved include the excitation of europium ions to higher energy levels, followed by the emission of light as the ions return to their ground state .

Comparison with Similar Compounds

Comparison with Other Europium Compounds

Property Eu₂O₃ (Europium(III) Oxide) EuO (Europium(II) Oxide) Eu(OH)₃ (Europium Hydroxide)
Oxidation State +3 +2 +3
Synthesis Calcination of Eu salts Reduction of Eu₂O₃ with Eu metal Reaction of Eu metal with water
Applications Phosphors, ceramics Semiconductors Pro-angiogenic biomaterials
Band Gap Insulator 1.12 eV N/A
Toxicity (Oral LD₅₀) >5,000 mg/kg Not reported Not reported

Key Insights :

  • EuO ’s semiconductor properties contrast with Eu₂O₃’s insulator behavior, making them suitable for different electronic applications.
  • Eu(OH)₃ nanorods induce angiogenesis via H₂O₂ production and PI3K/Akt signaling, unlike Eu₂O₃, which is primarily used in industrial applications .

Comparison with Other Lanthanide Oxides

Property Eu₂O₃ Gd₂O₃ (Gadolinium Oxide) Dy₂O₃ (Dysprosium Oxide)
Toxicity Low (Oral LD₅₀ >5,000 mg/kg) High (free Gd³⁺ is toxic; safe when chelated) Moderate (limited data)
Melting Point 2,350°C ~2,420°C ~2,350°C
Applications Phosphors, ceramics MRI contrast agents Magnets, nuclear reactors
Reactivity Most reactive REE Less reactive Moderate reactivity

Key Insights :

  • Gd₂O₃ ’s toxicity as a free ion limits its use unless chelated, whereas Eu₂O₃ exhibits lower acute toxicity .
  • Eu₂O₃’s superior reactivity and luminescence make it more suitable for consumer electronics than Gd₂O₃ or Dy₂O₃.

Toxicity Comparison of Europium Compounds

Compound Route LD₅₀ (mg/kg)
Europium Chloride Intraperitoneal 550
Europium Nitrate Intraperitoneal 320
Europium Oxide Oral >5,000
Gadolinium (free ion) Intravenous Highly toxic

Key Insights :

  • Eu₂O₃ is significantly less toxic than its chloride or nitrate counterparts, with an oral LD₅₀ exceeding 5,000 mg/kg .
  • Gadolinium’s toxicity underscores the importance of chemical form (e.g., chelated vs. free ion) in biomedical applications .

Key Insights :

  • Eu₂O₃’s dielectric properties make it ideal for optical coatings in semiconductors, while Gd₂O₃ is critical in medical imaging .
  • Eu(OH)₃’s role in angiogenesis highlights the divergence in utility between europium compounds .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing high-purity europium oxide (Eu₂O₃) in laboratory settings?

this compound is typically synthesized via solid-state reactions, sol-gel processes, or combustion methods. For nanoparticle synthesis, sol-gel techniques with europium nitrate precursors and controlled calcination (500–800°C) are preferred to achieve crystallinity and phase purity . Metallic europium ignition in oxygen-rich environments is another method, yielding Eu₂O₃ powder with >99.9% purity . Key parameters include temperature ramp rates, precursor stoichiometry, and atmospheric control to avoid europium(II) oxide (EuO) formation .

Q. Which characterization techniques are critical for verifying Eu₂O₃ structural and optical properties?

  • X-ray diffraction (XRD): Confirms cubic (Ia-3) or monoclinic (C2/m) crystal phases. Anomalies in lattice parameters (>5.11 Å) may indicate oxygen vacancies or impurities .
  • Photoluminescence (PL) spectroscopy: Identifies emission peaks at 611 nm (red) and 465 nm (blue) for Eu³⁺ transitions. Broadening or peak shifts suggest lattice distortions .
  • SEM/TEM: Assesses particle morphology (e.g., spherical vs. rod-like nanostructures) and aggregation tendencies .

Q. What safety protocols are essential when handling Eu₂O₃ in laboratory experiments?

Eu₂O₃ is hygroscopic and may form carbonates upon air exposure. Use inert-atmosphere gloveboxes for storage and handling. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. For nanoparticle aerosols, NIOSH-approved N95 respirators are recommended. Waste disposal must comply with local regulations for heavy metal oxides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported luminescence quantum yields (QY) of Eu₂O₃-based phosphors?

Discrepancies in QY (e.g., 40–75% in literature) often stem from:

  • Synthesis conditions: Higher calcination temperatures reduce surface defects but may induce europium(III) → europium(II) reduction, altering emission profiles .
  • Doping homogeneity: Incomplete incorporation of co-dopants (e.g., Gd³⁺) creates inhomogeneous crystal fields. Use energy-dispersive X-ray spectroscopy (EDS) to map elemental distribution .
  • Measurement calibration: Standardize PL measurements using reference phosphors (e.g., YAG:Ce³⁺) to minimize instrument-dependent biases .

Q. What experimental strategies mitigate interfacial degradation when integrating Eu₂O₃ into optoelectronic devices?

  • Surface passivation: Apply SiO₂ or Al₂O₃ coatings via atomic layer deposition (ALD) to prevent moisture-induced hydrolysis .
  • Substrate compatibility: Test thermal expansion coefficients (CTE) of substrates (e.g., sapphire vs. quartz) to minimize strain-induced cracking during device operation .
  • In-situ monitoring: Use Raman spectroscopy during thermal cycling to detect phase transitions or delamination .

Q. How can computational modeling enhance the design of Eu₂O₃-based materials for spintronics?

Density functional theory (DFT) simulations predict magnetic coupling mechanisms in this compound nanostructures. For example, antiferromagnetic ordering in EuO nanoparticles transitions to ferromagnetic behavior in Eu₂O₃ due to oxygen vacancy-mediated exchange interactions . Validate models with magnetometry (SQUID) and X-ray magnetic circular dichroism (XMCD) .

Q. What methodologies ensure reproducibility in Eu₂O₃ toxicity studies across different research groups?

  • Standardized protocols: Follow OECD Guidelines for chemical testing (e.g., Test No. 203 for acute aquatic toxicity).
  • Data transparency: Report particle size distribution, surface charge (zeta potential), and dissolution rates in physiological buffers .
  • Cross-lab validation: Use reference materials (e.g., NIST Eu₂O₃ SRM 3119) to calibrate assays .

Q. Methodological and Ethical Considerations

Q. How should researchers address gaps in academic datasets for Eu₂O₃ regulatory compliance under EU chemical safety frameworks?

The EU’s Common Data Platform mandates structured reporting of physicochemical, toxicological, and ecotoxicological data. Use tools like IUCLID for data formatting and cite peer-reviewed studies indexed in ECHA’s database. For unpublished data, document raw datasets in FAIR-aligned repositories (e.g., Zenodo) .

Q. What ethical guidelines apply to the use of proprietary Eu₂O₃ synthesis methods in academic publications?

Disclose collaboration agreements with industry partners in the "Acknowledgments" section. For patented methods (e.g., nanoparticle functionalization), cite the patent and obtain written permission for experimental replication .

Preparation Methods

Precipitation-Based Synthesis

Precipitation remains the most widely used method for europium oxide synthesis due to its simplicity and scalability. This approach involves the controlled addition of precipitating agents to europium salt solutions, followed by calcination of the resultant precursor.

Plant-Based Precipitation

A novel green chemistry approach utilizes plant-derived precipitating agents to synthesize Eu₂O₃. As detailed in a 2018 patent , this method involves mixing a europium chloride, nitrate, or sulfate solution (0.2–1.5 mol/L) with a plant extract at 40–100°C. Adjusting the pH to 6–8 yields a white crystalline precipitate, which is aged for 0.5–72 hours, filtered, and calcined at 850–1100°C for 1–12 hours.

Key Parameters:

  • Temperature: 50–90°C during precipitation .

  • Plant Agent Ratio: 5–50:1 (plant extract mass to this compound mass) .

  • Calcination: 950°C for 2–3 hours optimizes crystallinity .

Advantages:

  • Eliminates ammonia nitrogen waste, enhancing environmental sustainability .

  • Achieves >95% purity with minimal impurity carryover .

Sol-Gel Synthesis

The sol-gel method enables precise control over this compound morphology and doping. A 2022 study demonstrated its utility in synthesizing Eu-doped β-Bi₂Mo₂O₉ nanoparticles , with implications for pure Eu₂O₃ production.

Procedure:

  • Dissolve europium nitrate in a Bi-Mo precursor solution.

  • Hydrolyze under acidic or aqueous conditions to form a gel.

  • Dry and calcine the gel at 500–700°C to obtain crystalline Eu₂O₃ .

Optical and Structural Properties:

  • Bandgap: 2.8–3.1 eV, tunable via doping concentration .

  • Photocatalytic Activity: 10% Eu doping achieves 100% methylene blue degradation in 4 hours .

Impregnation and Reduction Techniques

Impregnation methods anchor europium precursors onto supports, followed by reduction. A 2017 study synthesized Pd/Eu₂O₃ electrocatalysts by immersing Eu₂O₃ nanoparticles in a PdCl₂ solution, reduced using Zn/HCl .

Steps:

  • Support Preparation: Pre-synthesize Eu₂O₃ nanoparticles via precipitation.

  • Metal Loading: Immerse in PdCl₂ (0.1–0.5 M) for 12–24 hours.

  • Reduction: Treat with Zn/HCl to reduce Pd²⁺ to Pd⁰ .

Performance:

  • Ethanol Oxidation: 1.8× higher current density than commercial Pd/C .

  • Stability: 80% activity retention after 1000 cycles .

Ultrasound-Assisted Synthesis

Ultrasound irradiation facilitates rapid, low-temperature synthesis of this compound nanorods. A 2002 protocol describes sonicating Eu(NO₃)₃ in ethanol/water mixtures, yielding 20–50 nm diameter nanorods .

Conditions:

  • Frequency: 20 kHz, 150 W/cm² intensity .

  • Duration: 30–60 minutes .

  • Product: Monodisperse nanorods with aspect ratios of 10–15 .

Mechanism: Acoustic cavitation generates localized hotspots (∼5000 K), accelerating nucleation .

Thermal Decomposition

Thermal decomposition of europium precursors like oxalates or carbonates is a straightforward route. For example, calcining Eu₂(C₂O₄)₃ at 800°C for 4 hours produces phase-pure Eu₂O₃ .

Thermogravimetric Analysis:

  • Weight Loss: 40–45% at 600–800°C (CO₂ and H₂O evolution) .

  • Crystallite Size: 30–50 nm, dependent on heating rate .

Comparative Analysis of Synthesis Methods

Method Temperature (°C) Time Purity (%) Morphology
Plant Precipitation850–1100 1–12 h >95 Micron-scale crystals
Sol-Gel500–700 6–12 h 98 Nanoparticles
Ultrasound25–80 0.5–1 h 99 Nanorods
Impregnation25–50 12–24 h 90–95 Supported nanoparticles

Key Trends:

  • Green Methods: Plant-based precipitation reduces environmental impact .

  • Nanostructuring: Ultrasound and sol-gel methods enable nanoscale control .

Properties

CAS No.

12770-85-3

Molecular Formula

Eu2O

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.